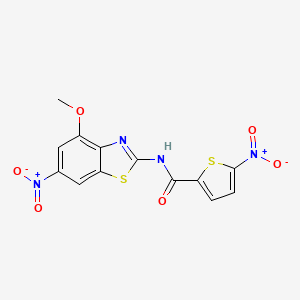

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a nitrothiophene moiety, and a carboxamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a base such as sodium methoxide.

Amidation: The final step involves the formation of the carboxamide group by reacting the nitrothiophene carboxylic acid with an amine derivative of the benzothiazole under dehydrating conditions, typically using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and methoxylation steps, and the employment of automated systems for precise control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzothiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium methoxide for methoxylation, and electrophiles like acyl chlorides for further functionalization.

Major Products

Oxidation: Formation of nitrobenzothiazole oxides.

Reduction: Conversion to amino derivatives.

Substitution: Various substituted benzothiazole and thiophene derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of antimicrobial, anticancer, and anti-inflammatory agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and dyes. Its electronic properties make it suitable for applications in organic electronics and photonics.

Mécanisme D'action

The mechanism by which N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The nitro and methoxy groups can participate in hydrogen bonding and electrostatic interactions, while the benzothiazole and thiophene rings provide a rigid framework for binding to target sites.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide

- N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-(methylsulfonyl)benzamide

- N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Uniqueness

Compared to these similar compounds, N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and industrial applications.

By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Activité Biologique

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H8N4O6S2 with a molecular weight of 356.35 g/mol. The compound features a complex structure that includes a benzothiazole moiety, a nitro group, and a thiophene derivative, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving thiourea derivatives.

- Introduction of Functional Groups : Methoxy and nitro groups are introduced via electrophilic aromatic substitution.

- Amidation : The final step involves reacting the substituted benzothiazole with 5-nitrothiophene-2-carboxylic acid chloride in the presence of a base.

Antimicrobial Properties

Research has indicated that compounds containing the nitrothiophene moiety exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The mechanism involves activation by F420-dependent nitroreductases that lead to the release of nitric oxide, which has bactericidal properties against both replicating and non-replicating bacteria .

Anticancer Activity

Benzothiazole derivatives, including this compound, have shown promising anticancer properties. Studies have demonstrated that modifications to the benzothiazole structure can enhance cytotoxic effects against various cancer cell lines by promoting apoptosis and inhibiting cell migration .

The biological activity of this compound can be attributed to its ability to intercalate with DNA and disrupt cellular processes. The nitro group undergoes bioreduction to form reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells.

Case Studies and Research Findings

- Antimycobacterial Activity : A study showed that 5-nitrothiophenes were effective against M. tuberculosis, with low cytotoxicity and significant activity in non-replicating bacterial states .

- Anticancer Efficacy : In vitro studies indicated that compounds similar to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene exhibited IC50 values in the micromolar range against various cancer cell lines such as A431 and A549, suggesting strong potential for therapeutic applications .

- Toxicological Assessments : Chronic toxicity studies on related compounds have revealed potential carcinogenic properties at high doses, emphasizing the need for careful evaluation in drug development .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene | C13H8N4O6S2 | Antimicrobial, Anticancer |

| 5-Nitrobenzothiazole | C7H4N2O2S | Anticancer |

| 4-Methoxybenzothiazole | C8H9N3O | Antimicrobial |

Propriétés

IUPAC Name |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O6S2/c1-23-7-4-6(16(19)20)5-9-11(7)14-13(25-9)15-12(18)8-2-3-10(24-8)17(21)22/h2-5H,1H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPDPYBGYZENRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.